molecular formula C7H9NO2 B15055148 6-Azabicyclo[3.2.1]octane-2,7-dione

6-Azabicyclo[3.2.1]octane-2,7-dione

Cat. No.: B15055148
M. Wt: 139.15 g/mol
InChI Key: SXUUIKNYCYOWKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]octane-2,7-dione typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the Dieckmann cyclization of piperidine derivatives, which allows for the formation of the bicyclic structure with high stereocontrol . Another method involves the desymmetrization of achiral tropinone derivatives, which also provides access to the desired bicyclic architecture .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Azabicyclo[3.2.1]octane-2,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

6-Azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Azabicyclo[3.2.1]octane-2,7-dione is unique due to its specific bicyclic structure and the presence of two carbonyl groups at positions 2 and 7. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

6-azabicyclo[3.2.1]octane-2,7-dione

InChI

InChI=1S/C7H9NO2/c9-6-2-1-4-3-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10)

InChI Key

SXUUIKNYCYOWKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CC1NC2=O

Origin of Product

United States

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